molecular formula C8H4ClF3O2 B8541704 3-Chloro-4-hydroxy-5-trifluoromethyl-benzaldehyde

3-Chloro-4-hydroxy-5-trifluoromethyl-benzaldehyde

Cat. No.: B8541704
M. Wt: 224.56 g/mol
InChI Key: UTGRKBHDALKNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-hydroxy-5-trifluoromethyl-benzaldehyde is a useful research compound. Its molecular formula is C8H4ClF3O2 and its molecular weight is 224.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

3-chloro-4-hydroxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-3,14H

InChI Key

UTGRKBHDALKNHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OCc1cc(Cl)c(O)c(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

30.0 g (345 mmol) manganese dioxide was added batchwise, with stirring, to a mixture of 5.90 g (26 mmol) 2-chloro-4-hydroxymethyl-6-trifluoromethyl-phenol and 100 ml dichloromethane and stirred for 2 hours at ambient temperature. The reaction mixture was suction filtered to remove the solid, the solution was evaporated down under reduced pressure and further reacted as the crude product.
Name
2-chloro-4-hydroxymethyl-6-trifluoromethyl-phenol
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step Two

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